molecular formula C6H9NO B2878843 2-(Oxetan-3-yl)propanenitrile CAS No. 1782884-74-5

2-(Oxetan-3-yl)propanenitrile

Cat. No.: B2878843
CAS No.: 1782884-74-5
M. Wt: 111.144
InChI Key: JAWMBKLURIZFJC-UHFFFAOYSA-N
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Description

Intramolecular Cyclization Approaches

A primary method for forming oxetane (B1205548) rings is through intramolecular cyclization, often following the principles of the Williamson ether synthesis. nih.govacs.org This strategy typically involves a 1,3-halohydrin or a similar substrate with a leaving group positioned three carbons away from a hydroxyl group. Deprotonation of the alcohol with a base generates an alkoxide that subsequently displaces the leaving group in an intramolecular nucleophilic substitution to form the oxetane ring. acs.org

Recent advancements have focused on generating the necessary 1,3-diol precursors stereoselectively, which can then be selectively functionalized for cyclization. acs.org For instance, selective monomesylation of a 1,3-diol, followed by treatment with a base like sodium hydride, can efficiently produce the oxetane ring. rsc.org The challenge often lies in the regioselective functionalization of one hydroxyl group over the other, especially in complex molecules. rsc.org

Photochemical [2+2] Cycloadditions (Paternò-Büchi Reactions)

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. rsc.orgnih.govwikipedia.org This reaction involves the [2+2] cycloaddition of a carbonyl compound in an excited state with an alkene in its ground state. slideshare.netslideshare.netresearchgate.net The mechanism can proceed through either a singlet or triplet excited state of the carbonyl compound, often involving a biradical intermediate. rsc.orgnih.govscispace.com

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by several factors, including the nature of the substituents on both the alkene and the carbonyl compound, the solvent, and the temperature. slideshare.netslideshare.net While highly effective for many substrates, the reaction's success can be substrate-dependent, and the requirement for UV irradiation may lead to side reactions. nih.gov However, the use of alkenes bearing both electron-donating and electron-withdrawing groups, such as 2-morpholinopropenenitrile, has been explored in Paternò-Büchi reactions, yielding oxetane adducts, albeit sometimes in low yields. nih.gov

Key Aspects of the Paternò-Büchi Reaction
AspectDescriptionCitation
ReactantsAn excited-state carbonyl compound and a ground-state alkene. rsc.orgwikipedia.org
ProductAn oxetane ring formed via a [2+2] cycloaddition. rsc.orgwikipedia.org
MechanismCan involve singlet or triplet excited states, often with a biradical intermediate. rsc.orgnih.govscispace.com
SelectivityRegio- and stereoselectivity are influenced by substituents, solvent, and temperature. slideshare.netslideshare.net

Ring Expansion Reactions of Epoxides

The ring expansion of epoxides offers another route to oxetanes. This transformation can be achieved using sulfur-stabilized carbanions like dimethyloxosulfonium methylide. beilstein-journals.orgnih.gov In this process, the epoxide is first opened by the nucleophilic sulfur ylide, and subsequent intramolecular cyclization leads to the four-membered oxetane ring. nih.govnih.gov This method can be part of a one-pot sequence starting from a carbonyl compound, which is first converted to an epoxide and then expanded to the oxetane. rsc.org

Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofurans, and these studies have shown that nitrile groups are well-tolerated on the reaction partner. rsc.org While this specific example leads away from oxetanes, it demonstrates the compatibility of the nitrile functionality in such rearrangement reactions.

Gold-Catalyzed Synthesis from Propargylic Alcohols

A significant advancement in oxetane synthesis involves the gold-catalyzed conversion of readily available propargylic alcohols into oxetan-3-ones. universityofcalifornia.eduorganic-chemistry.org This one-step process proceeds through the formation of a reactive α-oxo gold carbene intermediate via intermolecular alkyne oxidation. organic-chemistry.orgescholarship.org The strained oxetane ring is formed efficiently under these conditions. universityofcalifornia.edu

This methodology is notable for its operational simplicity, often not requiring the exclusion of air or moisture, and its tolerance of various functional groups. organic-chemistry.org The resulting oxetan-3-ones are valuable precursors that can be further functionalized. For example, a Strecker reaction on the oxetan-3-one can be used to introduce a cyano group, leading to compounds like 3-cyano-3-dibenzylamino oxetane. universityofcalifornia.educhemrxiv.org

Alcohol C-H Functionalization Routes Leading to Oxetanes

A novel and versatile strategy for oxetane synthesis involves the direct functionalization of C-H bonds in alcohols. acs.orgnih.gov This method bypasses the need for pre-functionalized starting materials by generating a radical at the α-position of an alcohol via a hydrogen atom transfer (HAT) process. nih.govacs.org This radical then adds to a suitable alkene, followed by an in-situ cyclization to form the oxetane. acs.org

This approach has been shown to be compatible with a variety of functional groups, including nitriles. nih.govacs.org For example, an oxetane product bearing a nitrile group was synthesized in a good yield of 57% using this methodology. nih.govacs.org The reaction proceeds under mild conditions and is applicable to the late-stage functionalization of complex molecules. nih.govnih.gov

Comparison of Oxetane Synthesis Methods
MethodStarting MaterialsKey FeaturesNitrile CompatibilityCitation
Intramolecular Cyclization1,3-halohydrins or diolsWilliamson ether synthesis principle; often requires multi-step substrate prep.Compatible, nitrile can be present on the backbone. acs.orgacs.org
Paternò-Büchi ReactionCarbonyl compounds, alkenesPhotochemical [2+2] cycloaddition; can have selectivity issues.Demonstrated with nitrile-containing alkenes. wikipedia.orgnih.gov
Epoxide Ring ExpansionEpoxides, sulfur ylidesForms oxetane from a three-membered ring.Tolerated in related photochemical ring expansions. beilstein-journals.orgnih.govrsc.org
Gold-Catalyzed SynthesisPropargylic alcoholsOne-step synthesis to oxetan-3-ones; mild conditions.Nitrile can be introduced from the oxetan-3-one product. universityofcalifornia.eduorganic-chemistry.org
Alcohol C-H FunctionalizationUnactivated alcohols, alkenesDirect conversion of C-H bonds; avoids pre-functionalization.Successfully incorporated into product structures. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2-7)6-3-8-4-6/h5-6H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWMBKLURIZFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Installation of the Nitrile Functional Group on Oxetane Scaffolds

Cyanoalkylation and Related Carbon-Carbon Bond Forming Reactions

Cyanoalkylation represents a direct approach to forming the crucial carbon-carbon bond between the oxetane ring and the propanenitrile moiety. One common strategy involves the reaction of an activated oxetane species with a suitable nitrile-containing nucleophile. For instance, the reaction of 1-(cyclohex-1-en-1-yl)pyrrolidine with acrylonitrile (B1666552) leads to the formation of 3-(2-oxocyclohexyl)propanenitrile (B1583272) through a Michael addition mechanism. stackexchange.com This type of reaction highlights the utility of enamines as intermediates in the alkylation of ketones.

Another approach involves the use of organometallic reagents. For example, Grignard reagents can be used to introduce alkyl or aryl groups to an oxetane core, which can then be further functionalized to introduce the nitrile group. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize spirocyclic structures containing an oxetane ring, demonstrating the versatility of modern C-C bond-forming reactions in accessing complex oxetane derivatives. whiterose.ac.uk

A notable method for cyanoalkylation involves the reaction of N-methacryloyl-2-phenylbenzimidazole with DABCO·(SO2)2 and a cyclobutanone (B123998) oxime ester in a three-component reaction, which can be regulated by different metals like iron and nickel to yield cyanoalkylated products. researchgate.net

Strecker Synthesis Applied to Oxetan-3-one Derivatives

The Strecker synthesis is a powerful and well-established method for the preparation of α-amino acids and their derivatives. wikipedia.org This reaction can be adapted for the synthesis of oxetane-containing amino acids and nitriles starting from oxetan-3-one. chemrxiv.orgethz.ch

The process begins with the reaction of oxetan-3-one with an amine (such as ammonia (B1221849) or a primary/secondary amine) and a cyanide source, typically trimethylsilyl cyanide (TMSCN). chemrxiv.org This three-component reaction forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group can then yield the corresponding α-amino acid. wikipedia.org

A key advantage of the Strecker synthesis is its ability to generate α,α-disubstituted amino acids when a ketone, such as oxetan-3-one, is used as the starting material. wikipedia.org Researchers have successfully synthesized 3-cyano-3-dibenzylamino oxetane using this method, which serves as a versatile precursor for a variety of oxetane amino acids. chemrxiv.org The reaction is often carried out under oxetane-tolerant conditions to prevent the opening of the strained four-membered ring. chemrxiv.org

Starting MaterialReagentsIntermediateApplication
Oxetan-3-oneTMSCN, Dialkylamine3-cyano-3-dialkylamino oxetanePrecursor to oxetane amino acids
Oxetan-3-oneSuitably protected amine, Cyanide sourceα-aminonitrileBuilding block for oxetanyl dipeptides

Nucleophilic Cyanide Addition to Electrophilic Oxetane Intermediates

Nucleophilic addition of a cyanide anion to an electrophilic oxetane intermediate is a fundamental strategy for introducing the nitrile functionality. The success of this approach hinges on the generation of a sufficiently electrophilic carbon on the oxetane ring.

One method involves the activation of the oxetane ring itself. For instance, treatment of oxetanes with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid like zinc iodide (ZnI2) can lead to the regioselective ring-opening of the oxetane and the formation of γ-hydroxyisonitriles. acs.orgacs.org While this reaction primarily yields isonitriles, it demonstrates the principle of activating the oxetane for nucleophilic attack by a cyanide equivalent.

For the synthesis of cyanohydrins, which are precursors to α-hydroxynitriles, the addition of hydrogen cyanide (HCN) to a carbonyl group is a classic transformation. libretexts.org In the context of oxetanes, this would involve the addition of cyanide to oxetan-3-one. To facilitate this, a basic catalyst is typically required to generate the cyanide ion (CN-), which then acts as the nucleophile. libretexts.org Alternatively, silylated forms of cyanide like TMSCN can be used under acidic conditions. libretexts.org

The table below summarizes key aspects of nucleophilic cyanide addition reactions.

ElectrophileCyanide SourceCatalyst/ConditionsProduct Type
OxetaneTMSCNZnI2γ-Hydroxyisonitrile
Oxetan-3-oneKCN/NaCN or HCNBasic catalystCyanohydrin
Oxetan-3-oneTMSCNAcidic conditionsCyanohydrin

Multi-Component Reactions Facilitating Concurrent Functional Group Integration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.org These reactions are particularly valuable for building molecular diversity and are well-suited for the synthesis of functionalized oxetane derivatives.

An example of an MCR is the tandem cyclization reaction involving N-methacryloyl-2-phenylbenzimidazole, DABCO·(SO2)2, and a cyclobutanone oxime ester, which produces cyanoalkylated benzimidazole (B57391) derivatives. researchgate.net This type of reaction demonstrates the potential to introduce a cyanoalkyl group while simultaneously constructing a heterocyclic framework.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also powerful tools for generating peptidomimetic compounds. organic-chemistry.org While not directly applied to 2-(oxetan-3-yl)propanenitrile in the provided context, these reactions could potentially be adapted to incorporate oxetane-containing aldehydes or isocyanides to create complex structures with integrated functional groups.

A recently developed three-component reaction, termed oxidative nitrile thiazolidination (OxNiTha), allows for the chemoselective modification of α-N,N-dimethylamines to thiazolidine (B150603) rings using Selectfluor, sodium cyanide, and a 1,2-aminothiol. nih.gov This highlights the innovative use of MCRs to achieve specific functional group transformations.

Optimization and Scale-Up Considerations for Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale production presents several challenges, particularly when dealing with strained ring systems like oxetanes. chemrxiv.org Optimization of reaction conditions is crucial to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of oxetane derivatives, it is important to select conditions that are "oxetane-tolerant" to avoid undesired ring-opening reactions. chemrxiv.org This often involves careful control of temperature, pH, and the choice of reagents. For example, basic hydrolysis of nitriles and esters is often preferred over acidic conditions to prevent the decomposition of the oxetane ring. chemrxiv.org

Researchers have focused on developing scalable synthetic protocols for oxetane-containing building blocks. For instance, ketone transformations on oxetan-3-one, such as the Strecker and Horner-Wadsworth-Emmons reactions, have been optimized for production on up to a hundred-gram scale. chemrxiv.org The synthesis of oxetan-3-one itself has been a subject of optimization, with one-step methods from propargyl alcohol being developed to improve upon previous multi-step, low-yielding procedures. nih.gov

When scaling up reactions involving hazardous reagents like cyanides, operational simplicity and safety are paramount. ethz.ch The use of in-situ generation of reagents, such as producing hydrogen cyanide from a salt and a weak acid, can be a safer alternative to handling highly toxic HCN directly. libretexts.org The development of robust and scalable methods is essential for the widespread application of oxetane-containing compounds in fields like drug discovery. chemrxiv.org

Chemical Reactivity and Transformational Chemistry of 2 Oxetan 3 Yl Propanenitrile

Reactivity of the Oxetane (B1205548) Ring System

The reactivity of the oxetane ring in 2-(oxetan-3-yl)propanenitrile is a subject of significant interest due to the prevalence of the oxetane motif in medicinal chemistry. nih.gov The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability compared to their 3-monosubstituted counterparts. nih.govethz.ch This increased stability is attributed to the steric hindrance provided by the substituents, which shields the ether oxygen from nucleophilic attack. nih.gov

Nucleophilic Ring-Opening Reactions

The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening products. These reactions can be promoted under acidic or basic conditions, or by the use of potent nucleophiles such as organometallic reagents.

Under acidic conditions, the oxetane oxygen of this compound can be protonated, which activates the ring towards nucleophilic attack. The presence of a strong acid can facilitate the ring-opening of oxetanes, leading to the formation of diol derivatives or other products depending on the nucleophile present in the reaction medium. chemrxiv.org For instance, in the presence of aqueous acid, hydrolysis would be expected to yield 3-(1,3-dihydroxypropan-2-yl)propanenitrile. The regioselectivity of the attack would be influenced by the electronic and steric effects of the cyanomethyl substituent. While specific studies on this compound are not extensively documented, the general mechanism for acid-catalyzed ring-opening of 3-substituted oxetanes suggests that the reaction proceeds via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge. beilstein-journals.org

Table 1: Representative Conditions for Acid-Catalyzed Ring Opening of Oxetanes

CatalystNucleophile/SolventTemperature (°C)Product Type
H₂SO₄H₂ORoom TemperatureDiol
HClMethanol0 - Room TemperatureMethoxy alcohol
Lewis Acids (e.g., BF₃·OEt₂)Various NucleophilesVariableRing-opened adduct

This table presents generalized conditions for oxetane ring-opening and may not be specific to this compound.

The oxetane ring is generally more stable under basic conditions compared to acidic conditions. chemrxiv.orgutexas.edu However, strong bases or nucleophiles can induce ring-opening, particularly at elevated temperatures. For this compound, the nitrile group can be hydrolyzed under basic conditions, and studies on related 3,3-disubstituted oxetanes have shown that basic hydrolysis of esters and nitriles can proceed without cleavage of the oxetane ring. chemrxiv.org This suggests a degree of stability of the oxetane ring in this compound under basic hydrolytic conditions, which are often employed for the conversion of nitriles to carboxylic acids or amides.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can react with both the nitrile group and potentially the oxetane ring of this compound. The reaction of Grignard reagents with nitriles is a well-established method for the synthesis of ketones after hydrolysis of the intermediate imine. In the case of this compound, the addition of a Grignard reagent to the nitrile would likely be the primary reaction pathway.

The direct reaction of Grignard reagents with the oxetane ring typically requires elevated temperatures and the presence of a Lewis acid catalyst. utexas.edu However, studies on the reaction of Grignard reagents with oxetan-3-one have shown that the initial addition to the carbonyl group to form a tertiary alcohol is followed by a rearrangement of the oxetane ring under the reaction conditions. ethz.chrsc.org This suggests that if the nitrile group in this compound were to react with an organometallic reagent, the stability of the nearby oxetane ring could be compromised, potentially leading to rearrangement or ring-opening products. Iron-catalyzed reductive magnesiation of 2-substituted oxetanes with Grignard reagents has been shown to generate (3-oxidopropyl)magnesium reagents, which are useful nucleophiles. nih.gov

Base-Mediated Ring Opening

Rearrangement and Ring Expansion Transformations

Rearrangements of the oxetane ring in this compound could potentially be induced under certain reaction conditions, particularly those involving the formation of carbocationic intermediates. For example, the treatment of oxetan-3-ols with Grignard reagents has been reported to cause a rearrangement to 1-acyl-1-hydroxymethylcyclohexanes. rsc.org While this is not a direct reaction of this compound, it highlights a potential rearrangement pathway for 3-substituted oxetanes.

Ring expansion reactions of oxetanes are also known, providing access to larger heterocyclic systems. beilstein-journals.org These transformations often involve the reaction with carbenes or related species. While no specific examples involving this compound are reported, the general reactivity of oxetanes suggests that such transformations could be possible under appropriate conditions.

Investigation of Oxetane Ring Stability under Diverse Reaction Conditions

The stability of the oxetane ring in this compound is a crucial factor in its synthetic utility. As a 3-monosubstituted oxetane, it is expected to be less stable than 3,3-disubstituted analogs, particularly under acidic conditions. nih.govethz.ch Studies on a range of 3,3-disubstituted oxetanes have demonstrated their tolerance to a variety of reaction conditions typical in organic and medicinal chemistry, including oxidations, reductions, and C-C bond-forming reactions, with ring-opening being a competing reaction primarily under strong acidic conditions. chemrxiv.org The electron-withdrawing nature of the cyanomethyl group in this compound may further influence the stability of the oxetane ring.

Table 2: General Stability Profile of 3-Substituted Oxetanes

Reaction ConditionStability of Oxetane RingComments
Strong Acid (e.g., conc. H₂SO₄)LowProne to ring-opening and polymerization. utexas.edu
Dilute Aqueous Acid (e.g., pH 1)Moderate to LowPotential for slow hydrolysis. ethz.ch
Basic Conditions (e.g., NaOH, NaH)HighGenerally stable, allowing for reactions on substituents. chemrxiv.orgutexas.edu
Catalytic HydrogenationHighThe oxetane ring is typically stable. chemrxiv.org
Organometallic ReagentsVariableStability depends on the reagent, temperature, and presence of catalysts. utexas.edu

This table provides a general overview of the stability of 3-substituted oxetanes and should be considered as a guideline for the reactivity of this compound.

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This characteristic allows for a variety of chemical transformations, including hydrolysis to carboxylic acid derivatives and reduction to amines or aldehydes.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This transformation can be catalyzed by either acid or base. chemistrysteps.comjove.comusp.brnumberanalytics.com

Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile group of this compound can be hydrolyzed. The reaction mechanism involves the initial protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. usp.brlumenlearning.comchemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon atom. lumenlearning.com Subsequent proton transfers lead to the formation of an amide intermediate, 2-(Oxetan-3-yl)propanamide. chemistrysteps.com With continued heating in the acidic medium, this amide can undergo further hydrolysis to yield the final product, 2-(Oxetan-3-yl)propanoic acid, and an ammonium (B1175870) ion. jove.com

A significant consideration for this reaction is the stability of the oxetane ring. Oxetane rings can be susceptible to ring-opening under strongly acidic conditions, a reaction driven by the relief of ring strain. acs.orgnih.gov This presents a potential competing reaction pathway. The stability of the oxetane is influenced by its substitution pattern; 3-substituted oxetanes, such as the one in the title compound, generally exhibit greater stability compared to other substitution patterns. acs.orgnih.gov However, the use of concentrated acids or harsh conditions could still lead to the formation of ring-opened byproducts alongside the desired hydrolysis products. utexas.edu

Table 1: Potential Products of Acid-Catalyzed Hydrolysis

Reagent/Condition Expected Product(s) Potential Byproduct(s) (from ring-opening)
Dilute H₃O⁺, controlled heat 2-(Oxetan-3-yl)propanamide Minor amounts of diol-nitrile

Base-catalyzed hydrolysis offers a potentially more selective method for converting the nitrile group while preserving the oxetane ring. Oxetanes are generally stable under basic conditions, with ring-opening being a very slow process. utexas.edursc.orgchemrxiv.org

The reaction is typically performed by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.comusp.br Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to the amide, 2-(Oxetan-3-yl)propanamide. chemistrysteps.com Under the reaction conditions, this amide is then hydrolyzed further to form the carboxylate salt, sodium 2-(oxetan-3-yl)propanoate, and ammonia (B1221849) gas is evolved. chemguide.co.uk To obtain the free carboxylic acid, 2-(oxetan-3-yl)propanoic acid, a subsequent acidification step is required. chemguide.co.uk

Table 2: Comparison of Hydrolysis Methods for this compound

Method Key Features Advantage for this Substrate Disadvantage for this Substrate
Acid-Catalyzed Protonates nitrile N to activate it. chemistrysteps.com Forms the free carboxylic acid directly. chemguide.co.uk Risk of oxetane ring-opening. acs.orgnih.gov

| Base-Catalyzed | Nucleophilic attack by OH⁻. usp.br | High stability of the oxetane ring. utexas.edu | Requires a final acidification step to isolate the carboxylic acid. chemguide.co.uk |

The nitrile group can be reduced to either a primary amine or, by stopping the reaction at an intermediate stage, an aldehyde. The outcome depends on the choice of reducing agent and the reaction conditions. numberanalytics.comlibretexts.org

Hydride reagents are commonly used for the reduction of nitriles. The choice of reagent determines the final product.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that converts nitriles to primary amines. commonorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. libretexts.orgjove.com An initial hydride attack forms an imine anion, which is then attacked by a second hydride to generate a dianion. libretexts.org Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine, 3-(Oxetan-3-yl)propan-1-amine. libretexts.org While LiAlH₄ can open oxetane rings, this typically requires elevated temperatures and prolonged reaction times, suggesting that the nitrile reduction can likely be achieved selectively under standard, milder conditions. utexas.edu

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulkier and less reactive hydride source than LiAlH₄. chemistrysteps.commasterorganicchemistry.com It is particularly useful for the partial reduction of nitriles to aldehydes. masterorganicchemistry.com When one equivalent of DIBAL-H is used at low temperatures, it adds a single hydride ion to the nitrile, forming an aluminum-imine intermediate. chemistrysteps.com Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. chemistrysteps.com Subsequent aqueous workup hydrolyzes the imine, yielding the corresponding aldehyde, 2-(Oxetan-3-yl)propanal. chemistrysteps.commasterorganicchemistry.com

Table 3: Outcomes of Hydride Reduction of this compound

Reagent Equivalents Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Excess 1. THF/Ether, 0°C to rt2. H₂O workup 3-(Oxetan-3-yl)propan-1-amine

Catalytic hydrogenation is an economical and widely used industrial method for the reduction of nitriles to primary amines. wikipedia.orgbme.hu The reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a finely divided metal catalyst. wikipedia.org

Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.orglibretexts.org The reaction proceeds through the formation of an imine intermediate on the catalyst surface. researchgate.net A significant challenge in nitrile hydrogenation is controlling selectivity, as the intermediate imine can react with the primary amine product to form secondary and tertiary amines as byproducts. wikipedia.orgbme.huresearchgate.net To suppress the formation of these byproducts and improve the yield of the primary amine, the reaction is often carried out in the presence of ammonia or a basic substance. commonorganicchemistry.combme.hugoogle.com Cobalt-based catalysts are also frequently employed and are known for their high selectivity towards primary amines. bme.hugoogle.comnih.gov

Table 4: Common Catalysts for Nitrile Hydrogenation

Catalyst Typical Conditions Selectivity for Primary Amine
Raney Nickel H₂ (high pressure), heat, often with NH₃ Good to excellent, especially with additives. commonorganicchemistry.com
Palladium on Carbon (Pd/C) H₂ (pressure), solvent (e.g., ethanol) Can lead to secondary/tertiary amines; additives improve selectivity. commonorganicchemistry.com
Hydride Reductions

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon-nitrogen triple bond of the nitrile group in this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental in converting the nitrile into other valuable functional groups, such as ketones, primary amines, and carboxylic acids.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (RMgX), readily add to the nitrile carbon. masterorganicchemistry.com This reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the nitrile's carbon atom. masterorganicchemistry.com The initial product is an imine, which upon acidic hydrolysis, is converted to a ketone. masterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup, would be expected to yield 3-(oxetan-3-yl)butan-2-one. The stability of the oxetane ring under these conditions is a critical consideration, as Grignard reagents can also react with strained ethers like oxetanes, typically leading to ring-opening. masterorganicchemistry.comvaia.com However, the reaction with the nitrile is generally faster.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine containing a -CH2NH2 group. chemguide.co.uk Common reagents for this transformation include strong nucleophilic hydrides like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. chemguide.co.uk The reduction with LiAlH4 occurs in a solvent such as diethyl ether, followed by an acidic workup to produce the amine. chemguide.co.uk Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium, platinum, or nickel at elevated temperature and pressure can also achieve this reduction. chemguide.co.uk

Hydrolysis to Carboxylic Acids: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. evitachem.comvaia.com Heating this compound with an aqueous acid, such as sulfuric or hydrochloric acid, would lead to the formation of 2-(oxetan-3-yl)propanoic acid. vaia.comdoubtnut.com The reaction proceeds via the intermediate formation of an amide, which is then further hydrolyzed.

A summary of these transformations is presented in the table below.

Reaction Type Reagent(s) Product Functional Group Plausible Product
Grignard Reaction1. RMgX (e.g., CH3MgBr) 2. H3O+Ketone3-(Oxetan-3-yl)butan-2-one
Reduction1. LiAlH4 2. H3O+ or H2/Catalyst (Pd, Pt, Ni)Primary Amine2-(Oxetan-3-yl)propan-1-amine
HydrolysisH3O+ or OH-, heatCarboxylic Acid2-(Oxetan-3-yl)propanoic acid

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group of this compound can also participate in cycloaddition reactions, providing a pathway to synthesize various heterocyclic compounds. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, involves the reaction of the nitrile with an azide, such as sodium azide, to construct the five-membered tetrazole ring. The resulting product would be 5-(1-(oxetan-3-yl)ethyl)-1H-tetrazole. Tetrazoles are important motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Another class of cycloaddition is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can be extended to nitriles. znaturforsch.com While less common for nitriles compared to alkenes, under photochemical conditions, the nitrile group could potentially react with an alkene to form a diazetine derivative, although this is a more specialized and less predictable transformation.

Interplay Between Oxetane Ring and Nitrile Functional Group Reactivity

The presence of both the oxetane and nitrile functionalities in the same molecule necessitates careful consideration of chemoselectivity. Both groups can react with certain reagents, and controlling which group reacts is a key challenge in the synthesis of more complex molecules.

Chemoselective Transformations in Polyfunctionalized Systems

Chemoselectivity issues arise when a reagent can react with either the oxetane ring or the nitrile group. For example, strong nucleophiles and reducing agents can potentially react at both sites.

Grignard Reagents: As mentioned, Grignard reagents can add to the nitrile group. masterorganicchemistry.com However, they are also known to react with strained ethers like oxetanes, causing ring-opening to form alcohols. vaia.com The outcome of the reaction of this compound with a Grignard reagent would depend on the specific reagent, steric hindrance, and reaction conditions. The nitrile is generally a better electrophile than the oxetane, suggesting that addition to the nitrile may be favored.

Reducing Agents: Strong reducing agents like LiAlH4 will reduce the nitrile to a primary amine. chemguide.co.uk LiAlH4 can also open the oxetane ring. The selectivity of this reduction would be crucial. It is often possible to achieve selective reduction of a nitrile in the presence of an ether, but the strained nature of the oxetane makes it more susceptible to attack.

The table below outlines potential competing reactions.

Reagent Reaction at Nitrile Reaction at Oxetane Controlling Factors
Grignard Reagent (RMgX)Nucleophilic addition to form a ketone (after hydrolysis)Nucleophilic ring-opening to form a primary alcoholSteric hindrance, temperature, nature of the Grignard reagent
LiAlH4Reduction to a primary amineReductive ring-openingSolvent, temperature, stoichiometry of the reagent

Strategies for Achieving Selective Reaction Pathways

To achieve selective transformations on either the oxetane or the nitrile group, several strategies can be employed:

Choice of Reagents: Using milder or more selective reagents is a primary strategy. For the reduction of the nitrile, catalytic hydrogenation might be preferred over LiAlH4 to avoid ring-opening of the oxetane. Similarly, for reactions at the oxetane ring, a Lewis acid catalyst could be used to activate the oxetane towards a nucleophile while leaving the nitrile untouched.

Protecting Groups: Although less common for nitriles, in a complex synthesis, one of the functional groups could be protected. For example, if a reaction is desired at the oxetane ring, the nitrile could potentially be temporarily converted to a less reactive functional group.

Reaction Conditions: Careful control of reaction conditions such as temperature, solvent, and reaction time can influence the outcome. Reactions that are kinetically favored, such as the addition to the nitrile, might be promoted by using low temperatures and short reaction times.

By understanding the inherent reactivity of both the oxetane and nitrile functionalities and employing these strategies, chemists can selectively manipulate this compound to synthesize a wide array of more complex and valuable molecules.

Mechanistic Investigations of Reactions Involving 2 Oxetan 3 Yl Propanenitrile

Elucidation of Oxetane (B1205548) Ring-Opening Mechanisms

The high ring strain of the oxetane ring (approximately 107 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, proceeding through pathways that relieve this strain. utexas.edubeilstein-journals.org These reactions are a cornerstone of the oxetane's utility in synthesis, providing access to highly functionalized 1,3-diol derivatives. acs.org The mechanisms are predominantly categorized as acid-catalyzed or base-catalyzed, each exhibiting distinct regioselectivity.

Under acidic conditions, the reaction is initiated by the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The subsequent ring-opening is a complex process that exhibits characteristics of both SN1 and SN2 mechanisms. libretexts.org For 3-substituted oxetanes, like the parent structure of 2-(Oxetan-3-yl)propanenitrile, the reaction pathway is highly dependent on the stability of the potential carbocation intermediates. If a tertiary carbocation can be formed, the mechanism will have significant SN1 character, with the nucleophile attacking at the more substituted carbon. libretexts.org However, for primary or secondary carbons, the attack typically occurs at the less sterically hindered position, following an SN2-like pathway. libretexts.org The use of strong Brønsted acids or Lewis acids can facilitate this process, even with weak nucleophiles. rsc.orgresearchgate.net For example, Brønsted acids like triflimide (Tf₂NH) have been shown to catalyze the reaction of 3-aryloxetan-3-ols with diols, proceeding through an oxetane carbocation intermediate. nih.gov

Base-catalyzed ring-opening, in contrast, proceeds via a classical SN2 mechanism. A strong nucleophile attacks one of the α-carbons of the oxetane ring, leading to the cleavage of a C-O bond. Due to steric considerations, this attack almost exclusively occurs at the less substituted carbon atom. libretexts.org This high regioselectivity makes base-catalyzed opening a predictable and synthetically valuable transformation.

The table below summarizes the general outcomes of acid- and base-catalyzed ring-opening of a generic 3-substituted oxetane.

Catalyst TypeMechanismSite of Nucleophilic AttackTypical Product
Acid SN1-like / SN2-likeMore substituted carbon (if tertiary) or less substituted carbonMixture of regioisomers possible, often trans-diols
Base SN2Less substituted carbonSingle regioisomer, 1,3-disubstituted propanol (B110389) derivative

Mechanistic Pathways of Nitrile Group Transformations

The nitrile group (–C≡N) is a versatile functional group capable of undergoing a wide array of transformations. researchgate.net Its reactivity stems from the polarized nature of the carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org

Hydrolysis: One of the most fundamental reactions of nitriles is hydrolysis to carboxylic acids, which can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an amide intermediate after a series of proton transfers. This amide can then undergo further hydrolysis to yield a carboxylic acid. libretexts.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a strong nucleophile, like a hydroxide (B78521) ion, on the nitrile carbon. libretexts.orglibretexts.org This forms an imine anion, which is subsequently protonated by water to an imidic acid. Tautomerization of the imidic acid yields an amide, which, like in the acidic pathway, is further hydrolyzed to a carboxylate salt. libretexts.org

Reduction: Nitriles can be readily reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used. The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. libretexts.orglibretexts.org The first addition forms an imine anion, which is then reduced further to a dianion. An aqueous workup protonates the dianion to furnish the primary amine. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis. The mechanism starts with the nucleophilic addition of the organometallic reagent to the nitrile, creating an imine anion salt. libretexts.org This intermediate is stable until an aqueous workup, during which it is hydrolyzed to an imine and then to a ketone. libretexts.org

Studies on Concurrent and Competing Reaction Mechanisms

In a molecule like this compound, the presence of two reactive centers opens the door for concurrent or competing reactions. The reaction outcome is often dictated by the choice of reagents and conditions. For instance, in the presence of a strong, non-nucleophilic base and an electrophile, reactions at the α-carbon of the nitrile might be favored. Conversely, using a strong nucleophile under basic conditions could lead to the opening of the oxetane ring.

A notable example of managing such competing pathways is seen in the synthesis of the drug danuglipron, which contains both an oxetane ring and a benzonitrile (B105546) group. scientificupdate.com The challenge was the selective saponification of an ester in the presence of these two functionalities. The oxetane ring was found to be labile under Lewis acidic conditions, while the nitrile was susceptible to hydrolysis under basic conditions. scientificupdate.com Kinetic modeling revealed that high concentrations of water and base, along with high temperatures, favored the undesired hydrolysis of the nitrile to the corresponding amide. scientificupdate.com By carefully controlling these parameters—specifically using minimal water and base—a reaction window was identified that favored the desired ester cleavage while minimizing the competing nitrile hydrolysis. scientificupdate.com

Such studies highlight that the selectivity between the oxetane ring and the nitrile group is not always absolute and often depends on a delicate balance of reaction kinetics. E2 elimination can also be a competing pathway in certain reactions. acs.orgnih.gov

Kinetic and Thermodynamic Analyses of Reactivity and Selectivity

Kinetic and thermodynamic studies provide quantitative insights into why one reaction pathway is favored over another. The activation energy (Ea) is a critical kinetic parameter; a lower activation energy corresponds to a faster reaction rate. For oxetane ring-opening, the high ring strain (a thermodynamic factor) provides a strong driving force, but the activation energy required for C-O bond cleavage can still be substantial. researchgate.net Theoretical studies have shown that the transition state for oxetane ring-opening is less strained than that for oxirane (epoxide) opening, requiring a higher activation energy and thus making oxetanes generally less reactive than epoxides. researchgate.net

In reactions involving nitrile functionalization, kinetic studies, such as Hammett analysis, can elucidate mechanistic details. For example, in the activation of nitriles by cobalt(III)–hydroperoxo complexes, a large positive Hammett ρ value of 3.2 was observed. acs.org This indicated that the reaction rate is highly sensitive to electronic effects and that there is a buildup of negative charge in the transition state at the nitrile-bearing ring, consistent with an intramolecular nucleophilic attack on the nitrile carbon as the rate-determining step. acs.org

Computational studies using Density Functional Theory (DFT) are also invaluable for comparing the energetics of competing pathways. For instance, DFT calculations can model the energy barriers for oxetane ring-opening versus nitrile hydrolysis under specific conditions, predicting the likely product. These calculations can reveal that while a reaction may be thermodynamically favorable (a large negative change in Gibbs free energy), it may be kinetically slow due to a high activation energy barrier. In cases of competing reactions, the product distribution is determined by the relative heights of these kinetic barriers, a concept known as kinetic control.

The following table presents hypothetical kinetic data to illustrate how reaction conditions could influence selectivity.

Reaction PathwayReagent/ConditionActivation Energy (Ea) (kJ/mol)Relative Rate Constant (k_rel)Selectivity
Oxetane Ring-Opening Strong Acid (e.g., H₂SO₄)LowHighFavored
Nitrile Hydrolysis Strong Acid (e.g., H₂SO₄)ModerateModeratePossible side reaction
Oxetane Ring-Opening Strong Base (e.g., NaOH)ModerateModeratePossible
Nitrile Hydrolysis Strong Base (e.g., NaOH)LowHighFavored

This table is illustrative and based on general chemical principles. Actual values would require experimental determination.

Stereochemical Aspects in the Synthesis and Reactions of 2 Oxetan 3 Yl Propanenitrile

Stereoselective Synthesis of Oxetane-Containing Precursors

The synthesis of enantiomerically enriched oxetanes is a key challenge in organic chemistry. nih.govrsc.orgacs.org The strained four-membered ether ring is a valuable motif found in various biologically active compounds and serves as a versatile building block in medicinal chemistry. rsc.orgresearchgate.netthieme-connect.com

Several strategies have been developed for the stereoselective synthesis of oxetane (B1205548) precursors. One common approach involves the cyclization of 1,3-diols, where one hydroxyl group is activated as a leaving group. doi.orgmdpi.com For instance, the enantioselective reduction of β-halo ketones can produce enantioenriched alcohols, which then undergo base-promoted Williamson etherification to yield chiral 2-substituted oxetanes. acs.org

Another powerful method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. researchgate.netslideshare.netnih.gov While achieving high enantioselectivity in this reaction has been a long-standing challenge, recent advancements have utilized chiral catalysts to control the stereochemical outcome. chinesechemsoc.orgacs.org For example, a chiral iridium photocatalyst that interacts with the substrate through hydrogen bonding has been shown to produce oxetanes with excellent enantiomeric excess. acs.orgbeilstein-journals.org

Furthermore, enzymatic methods are emerging as a powerful tool for the stereoselective synthesis of chiral oxetanes. Engineered halohydrin dehalogenases (HHDHs) have been successfully employed for the kinetic resolution of racemic oxetanes and the stereoselective ring-opening of γ-haloalcohols, providing access to both (R)- and (S)-configured products with high enantioselectivity. nih.gov

Table 1: Selected Methods for Stereoselective Synthesis of Oxetane Precursors

Method Description Key Features
Williamson Etherification Cyclization of enantioenriched 1,3-diols. acs.orgdoi.orgmdpi.com Relies on the availability of chiral diol precursors.
Paternò-Büchi Reaction [2+2] photocycloaddition of carbonyls and alkenes. researchgate.netslideshare.netnih.gov Can be rendered enantioselective with chiral catalysts. chinesechemsoc.orgacs.orgbeilstein-journals.org
Enzymatic Resolution Kinetic resolution of racemic oxetanes using engineered enzymes. nih.gov High enantioselectivity and catalytic activity. nih.gov
Intramolecular Michael Addition Cyclization of vinylogous urethane (B1682113) derivatives. rsc.orgrsc.org Leads to highly substituted oxetanes. rsc.orgrsc.org

Asymmetric Induction in Photocycloaddition Reactions

The Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane, is a cornerstone of oxetane synthesis. slideshare.netnih.gov Achieving asymmetric induction in these reactions is crucial for accessing enantiopure oxetane derivatives. The stereochemical outcome of the Paternò-Büchi reaction is influenced by several factors, including the nature of the reactants, the solvent, and the presence of chiral auxiliaries or catalysts. slideshare.net

One strategy involves the use of chiral auxiliaries attached to either the alkene or the carbonyl compound. For instance, the photocycloaddition of furan (B31954) with chiral alkyl glyoxylates has been studied, although in some cases, low asymmetric induction was observed. mdpi.com The use of carbohydrates as chiral auxiliaries has also been explored. mdpi.com

A more recent and highly successful approach involves the use of chiral catalysts. chinesechemsoc.orgacs.org Chiral Lewis acids can coordinate to the carbonyl compound, influencing the facial selectivity of the alkene approach. chinesechemsoc.org For example, a chiral Lu(III)/N,N'-dioxide complex has been shown to catalyze the enantioselective photocycloaddition of aldehydes with benzocyclobutenones. chinesechemsoc.org This catalyst not only induces asymmetry but also enhances the phosphorescence emission and extends the triplet lifetimes of the aldehydes, which is critical for reactions involving highly reactive triplet intermediates. chinesechemsoc.org

Furthermore, a novel strategy employing a hydrogen-bonding chiral iridium photocatalyst has been developed for highly enantioselective Paternò-Büchi reactions. acs.orgbeilstein-journals.org In this system, the catalyst binds to one of the reactants via hydrogen bonds, and upon irradiation, energy transfer occurs, leading to a stereocontrolled reaction of the excited-state carbonyl compound. acs.orgbeilstein-journals.org This method has provided a breakthrough in achieving high enantioselectivity in this classical photoreaction. acs.org

The stereoselectivity of the Paternò-Büchi reaction can often be rationalized by considering the stability of the intermediate 1,4-diradicals formed upon the initial bond formation between the excited carbonyl and the ground-state alkene. researchgate.netnih.gov The reaction generally proceeds through the most stable diradical intermediate, which then closes to form the oxetane ring. mdpi.com

Table 2: Strategies for Asymmetric Induction in Paternò-Büchi Reactions

Strategy Description Example
Chiral Auxiliaries A chiral moiety is covalently attached to one of the reactants to direct the stereochemical outcome. mdpi.com Use of chiral alkyl glyoxylates or carbohydrate-based auxiliaries. mdpi.com
Chiral Lewis Acid Catalysis A chiral Lewis acid coordinates to the carbonyl group, creating a chiral environment. chinesechemsoc.org Lu(III)/N,N'-dioxide complex for photocycloaddition of aldehydes. chinesechemsoc.org
Chiral Photocatalysis A chiral photocatalyst mediates the reaction, often through non-covalent interactions. acs.orgbeilstein-journals.org Hydrogen-bonding chiral iridium photocatalyst. acs.orgbeilstein-journals.org

Diastereoselective Control in Functional Group Transformations

Once the chiral oxetane ring is established, subsequent functional group transformations must be performed with high diastereoselectivity to maintain the stereochemical integrity of the molecule. For a compound like 2-(oxetan-3-yl)propanenitrile, transformations at the α-carbon of the nitrile group or modifications of the nitrile itself require careful control to avoid epimerization or to set a new stereocenter with a desired configuration.

The presence of the existing stereocenter on the oxetane ring can influence the stereochemical outcome of reactions at the adjacent propanenitrile side chain. This is known as substrate-controlled diastereoselectivity. For example, the deprotonation of the α-carbon to the nitrile group would generate a planar carbanion (or a rapidly inverting one). The subsequent approach of an electrophile would preferentially occur from the less sterically hindered face, as dictated by the conformation of the oxetane ring and its substituents.

In a related context, the diastereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes has been achieved through the intramolecular cyclization of γ-allyloxy or γ-benzyloxy substituted vinylogous urethanes. rsc.orgrsc.org The stereochemistry of the resulting products is controlled by the geometry of the starting material and the reaction conditions. These highly substituted oxetanes, featuring a β-pyrrolidinyl ester at the C3 position, can be further transformed. For instance, a Cope elimination reaction can convert them into 3-α,β-unsaturated ester substituted oxetanes. rsc.orgrsc.org

Furthermore, the Horner-Wadsworth-Emmons reaction of oxetan-3-one can produce α,β-unsaturated ester derivatives, which can then undergo diastereoselective Michael additions. chemrxiv.org Similarly, the Henry reaction of oxetan-3-one with nitroalkanes can introduce an aminomethyl group and a tertiary hydroxyl group, opening pathways to various amino acid derivatives. chemrxiv.org

The stereochemical outcome of these transformations is often dependent on the specific reagents and reaction conditions employed. For example, the use of bulky Lewis acids or bases can enhance the facial selectivity of reactions by creating a more sterically demanding environment.

Table 3: Examples of Diastereoselective Transformations

Reaction Type Substrate Key Controlling Factor Outcome
Intramolecular Cyclization γ-Allyloxy vinylogous urethanes rsc.orgrsc.org Substrate geometry and reaction conditions 2,3,3,4-tetrasubstituted oxetanes rsc.orgrsc.org
Michael Addition 3-Methylene ester 2,3-disubstituted oxetanes thieme-connect.com Steric hindrance from oxetane substituents β-Amino ester derivatives thieme-connect.com
Henry Reaction Oxetan-3-one chemrxiv.org Approach of the nucleophile to the ketone Oxetane-containing amino acid precursors chemrxiv.org
Cope Elimination β-Pyrrolidinyl ester containing oxetanes thieme-connect.com Transition state sterics (Z)-3-methylene ester oxetanes as major products thieme-connect.com

Chiral Resolution and Enantiomeric Enrichment Methodologies

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution becomes a necessary strategy to separate a racemic mixture into its individual enantiomers. wikipedia.orgmdpi.com For a compound like this compound, which contains a basic nitrile group and a chiral center, several resolution techniques can be envisioned.

One of the most common methods is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org For this compound, if the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, this would open up possibilities for forming diastereomeric salts with a wide range of commercially available chiral amines or acids, respectively.

Chiral chromatography is another powerful technique for enantiomeric separation. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. mdpi.com Columns based on chiral polymers like cellulose (B213188) or amylose (B160209) derivatives are commonly used. This technique can be applied directly to the final compound or its derivatives and is often used for both analytical determination of enantiomeric excess and for preparative-scale separations.

Enzymatic resolution is a highly selective method that takes advantage of the stereospecificity of enzymes. An enzyme may selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a lipase (B570770) could be used to selectively hydrolyze a precursor ester of one enantiomer, allowing for the separation of the resulting alcohol from the unreacted ester of the other enantiomer.

Table 4: Chiral Resolution and Enrichment Methods

Method Principle Applicability to this compound
Diastereomeric Salt Crystallization Formation and separation of diastereomers with different solubilities. wikipedia.org Applicable after conversion of the nitrile to an acid or amine.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. wikipedia.orgmdpi.com Directly applicable to the nitrile or its derivatives.
Enzymatic Resolution Selective enzymatic reaction on one enantiomer. nih.gov Applicable to precursor esters or amides.
Enantiomeric Enrichment Increasing the enantiomeric excess of a partially resolved mixture. nih.gov Can be achieved by recrystallization or chromatography.

Computational and Theoretical Studies on 2 Oxetan 3 Yl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-(Oxetan-3-yl)propanenitrile. nrel.gov Methods such as B3LYP or M06-2X with a suitable basis set like 6-31G(d,p) or def2-TZVP are commonly employed for accurate predictions of molecular geometries, atomic charges, and orbital energies. nrel.govepstem.net

The optimized geometry of this compound would reveal key structural parameters. The oxetane (B1205548) ring is known to be puckered, not planar, with a calculated puckering angle that minimizes ring strain. beilstein-journals.org This puckering is a balance between angle strain and torsional strain. The bond lengths and angles within the oxetane ring are distorted from ideal tetrahedral geometry due to significant ring strain, which is comparable to that of oxiranes. beilstein-journals.org The C-O-C bond angle is particularly compressed, making the oxygen lone pairs more exposed and enhancing its ability to act as a hydrogen-bond acceptor. beilstein-journals.org

The nitrile group introduces a region of high electron density and polarity. The C≡N triple bond is a strong dipole, with the nitrogen atom being electron-rich. Analysis of the molecular orbitals would show the highest occupied molecular orbital (HOMO) likely distributed over the oxygen of the oxetane ring and the nitrogen of the nitrile group, indicating these as potential sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would likely be centered on the antibonding π* orbital of the nitrile group, making the carbon atom of the nitrile susceptible to nucleophilic attack.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted ValueDescription
Oxetane C-O Bond Length1.45 - 1.47 ÅTypical C-O single bond in a strained ring. acs.org
Oxetane C-C Bond Length1.53 - 1.55 ÅTypical C-C single bond in a strained ring. acs.org
C≡N Bond Length1.15 - 1.17 ÅStandard carbon-nitrogen triple bond length.
C-O-C Bond Angle~90°Highly strained angle within the oxetane ring. acs.org
Oxetane Puckering Angle8 - 16°Deviation from planarity to relieve strain. beilstein-journals.orgacs.org
Dipole Moment3.5 - 4.5 DReflects the high polarity of the nitrile and ether groups.

Note: The values in this table are illustrative and based on typical data for oxetanes and nitriles. Specific values would require dedicated quantum chemical calculations for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for a given transformation to identify reactants, products, intermediates, and, crucially, transition states. umich.edu By calculating the energy of the transition state, the activation energy (and thus the reaction rate) can be predicted.

For instance, the ring-opening reactions of the strained oxetane moiety under acidic or basic conditions could be modeled. Theoretical calculations can help determine whether the reaction proceeds via an SN1 or SN2 mechanism by locating the corresponding transition states and intermediates. The calculations can also predict the regioselectivity of the ring-opening, i.e., whether a nucleophile will attack the C2 or C4 position of the oxetane ring.

Similarly, reactions involving the nitrile group, such as hydrolysis or reduction, can be studied. Transition state analysis can elucidate the step-by-step mechanism and identify the rate-determining step. umich.edu Computational studies on related systems, such as the addition of nucleophiles to imines, have demonstrated the power of these methods in rationalizing stereochemical outcomes by comparing the energies of different transition state models. acs.org

Conformational Analysis of Oxetane-Nitrile Systems

Furthermore, rotation around the single bond connecting the oxetane ring to the propanenitrile side chain gives rise to different rotamers. Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers. By calculating the relative energies of these conformers, their population at a given temperature can be predicted using Boltzmann distribution analysis. acs.org This is critical as the dominant conformation in solution may determine the molecule's reactivity and interactions with other molecules, such as enzymes or catalysts. Studies on other oxetane-containing systems have shown that the incorporation of the ring can lead to specific conformational preferences in aliphatic chains. nih.gov

Table 2: Illustrative Conformational Analysis of this compound

ConformerDihedral Angle (O-C3-Cα-CN)Relative Energy (kcal/mol)Predicted Population (%)
Anti~180°0.0065
Gauche (+)~60°0.8517.5
Gauche (-)~-60°0.8517.5

Note: This table presents a simplified, illustrative analysis of the rotation around the C3-Cα bond. A full analysis would consider the puckering of the oxetane ring and other possible rotations.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers predictive power beyond simple structural analysis. By modeling reaction pathways and transition states, the reactivity and selectivity of this compound in various transformations can be predicted. acs.org

For example, in asymmetric catalysis, computational models can be used to rationalize and predict the enantioselectivity of a reaction. rsc.org By calculating the energies of the diastereomeric transition states leading to the different enantiomers, the enantiomeric excess (ee) can be estimated. This approach has been successfully applied to a wide range of reactions, including nucleophilic additions to imines and cycloadditions. acs.orgacs.org

Reactivity indices derived from quantum chemical calculations, such as Fukui functions or local softness, can predict the most reactive sites in the molecule. For this compound, these indices would likely confirm the oxygen and nitrogen atoms as key sites for electrophilic attack and the carbon atoms adjacent to them as sites for nucleophilic attack. The interplay between strain release of the oxetane ring and electronic delocalization can also be computationally modeled to explain and predict reactivity patterns. acs.org These predictive capabilities are invaluable for designing new reactions and catalysts with high efficiency and selectivity.

Advanced Analytical Characterization Methods for 2 Oxetan 3 Yl Propanenitrile Research

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental composition for a measured mass, thereby confirming the molecular formula of the analyte. doi.org

For 2-(Oxetan-3-yl)propanenitrile (C₆H₉NO), HRMS analysis, often using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated mass for the proposed formula. A close match between the experimental and theoretical mass provides strong evidence for the compound's identity.

Table 1: Representative HRMS Data for this compound

Ion Molecular Formula Calculated Mass (m/z) Observed Mass (m/z)
[M+H]⁺ C₆H₁₀NO⁺ 112.0757 112.0759

Note: Observed mass is a hypothetical value for illustrative purposes.

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR: One-dimensional ¹H NMR identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms in the molecule. For this compound, specific chemical shifts would be expected for the protons and carbons of the oxetane (B1205548) ring, the methine group, and the methyl group.

2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular framework. creative-biostructure.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. It would be used to establish the connectivity from the methyl group to the methine proton and from the methine proton to the protons on the oxetane ring. uct.ac.za

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for confirming three-dimensional structure by identifying protons that are close in space, regardless of whether they are connected through bonds. creative-biostructure.comyoutube.com A strong NOE cross-peak between specific protons of the oxetane ring and the substituent at the 3-position would confirm their spatial proximity. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (CH₃) 1.45 (d) 18.5
C2 (CH) 3.50 (m) 25.0
C3 (C≡N) - 118.0
C4 (CH of oxetane) 3.80 (m) 35.0

Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, m = multiplet.

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structure

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density, revealing the precise location of each atom in the solid state.

For this compound, which possesses a stereocenter at the carbon bearing the nitrile group, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the enantiomers. znaturforsch.comgoogle.com This is particularly crucial in pharmaceutical and materials science, where stereochemistry often dictates biological activity or material properties. The analysis also provides detailed data on bond lengths, bond angles, and intermolecular interactions within the crystal packing. znaturforsch.com

Table 3: Illustrative Crystallographic Data for this compound

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 95°
Volume (V) 635 ų
Molecules per unit cell (Z) 4

Note: Data is hypothetical and serves as an example of typical output.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the chemical purity of this compound. A pure sample will ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Stereoisomer Separation: Since this compound is chiral, separating its enantiomers is often necessary. This is achieved using chiral chromatography, most commonly chiral HPLC. This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the R and S enantiomers, resulting in different retention times and their subsequent separation. znaturforsch.com Preparative chiral chromatography can be used to isolate individual enantiomers for further study.

Table 4: Example HPLC Method for Purity and Chiral Separation

Parameter Purity Analysis (Reversed-Phase) Chiral Separation
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Acetonitrile/Water gradient Isocratic Hexane/Isopropanol (e.g., 90:10)
Flow Rate 1.0 mL/min 0.8 mL/min
Detector UV at 210 nm UV at 210 nm

| Expected Output | Single peak for a pure racemic sample | Two resolved peaks for a racemic sample |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrations. edinst.com The two techniques are often complementary, as some vibrations that are strong in IR may be weak or silent in Raman, and vice versa. spectroscopyonline.com

For this compound, the most characteristic vibrations would be:

Nitrile (C≡N) stretch: This group typically shows a sharp, intense absorption in the IR spectrum and a strong signal in the Raman spectrum.

Oxetane ring vibrations: The C-O-C stretching and ring breathing modes of the oxetane moiety produce characteristic signals in the fingerprint region of the spectra.

Table 5: Key Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H (alkane) Stretch 2850 - 3000 Medium-Strong Medium-Strong
C≡N (nitrile) Stretch 2240 - 2260 Medium-Sharp Strong
C-O (ether) Stretch 1050 - 1150 Strong Weak

Applications of 2 Oxetan 3 Yl Propanenitrile in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Molecules

2-(Oxetan-3-yl)propanenitrile serves as a fundamental component for synthesizing more intricate molecular structures. cymitquimica.comcymitquimica.com The nitrile group is a versatile functional group that can be transformed into various other moieties such as amines, carboxylic acids, and amides, which are crucial for building complex molecular frameworks. rsc.org The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, imparts unique structural and electronic properties to the molecules in which it is incorporated. nih.govmdpi.com

The presence of the oxetane motif is of particular interest in medicinal chemistry. Oxetanes are considered attractive isosteres for carbonyl groups and can be used to modulate the physicochemical properties of drug candidates, including their polarity, solubility, and metabolic stability. nih.gov The three-dimensional nature of the oxetane ring also allows for the exploration of new chemical space, a significant advantage in the design of novel therapeutics. nih.gov

For instance, the nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to a primary amine. These transformations open up pathways to a variety of derivatives. The amine can be further functionalized through acylation or alkylation, while the carboxylic acid can participate in esterification or amide bond formation. These reactions are fundamental in the assembly of complex molecules from simpler starting materials.

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of both the nitrile and the oxetane functionalities in this compound makes it an excellent precursor for the synthesis of new heterocyclic compounds. scispace.comarkat-usa.org Heterocyclic structures are ubiquitous in pharmaceuticals and agrochemicals, and the development of new methods for their synthesis is a constant focus of organic chemistry.

The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles. For example, it can react with binucleophiles to construct pyrazole, isoxazole, and pyrimidine (B1678525) rings. scispace.com Additionally, the oxetane ring itself can undergo ring-opening reactions under specific conditions, providing a route to functionalized linear chains that can subsequently cyclize to form larger heterocyclic systems.

A notable application is in the synthesis of 2-cyanoalkyl-3-aminothiophene derivatives through a copper-catalyzed [4+1] annulation reaction with enaminothiones. In this process, the oxetane-containing nitrile acts as a C1 building block. This method has been shown to be efficient for creating a variety of substituted thiophenes, which are important structural motifs in many biologically active compounds.

PrecursorReagentResulting HeterocycleReference
This compoundEnaminothiones2-Cyanoalkyl-3-aminothiophene
EnaminonitrileHydroxylamine hydrochlorideIsoxazole scispace.com
EnaminonitrileGuanidine hydrochloridePyrimidine scispace.com

Role in the Construction of Scaffolds with Defined Stereochemistry

The synthesis of molecules with specific three-dimensional arrangements of atoms, or stereochemistry, is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a compound is often dependent on its stereoisomeric form. This compound can be utilized in stereoselective reactions to create scaffolds with controlled stereochemistry.

While the parent molecule itself is achiral, its derivatives can be designed to undergo stereoselective transformations. For example, the introduction of a chiral center adjacent to the nitrile or oxetane group can influence the stereochemical outcome of subsequent reactions. The stereoselective synthesis of highly substituted oxetanes has been achieved through methods like intramolecular Michael additions, demonstrating the ability to control the stereochemistry of the oxetane ring. rsc.org

Furthermore, enzymatic resolutions, which utilize enzymes to selectively react with one enantiomer of a racemic mixture, can be employed to prepare enantiomerically pure derivatives of oxetane-containing compounds. mdpi.com These chiral building blocks can then be used in the synthesis of complex natural products and pharmaceuticals with defined stereocenters.

Contributions to Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying new lead compounds in pharmaceutical research. nih.govmdpi.com This approach involves screening small, low-molecular-weight compounds, or "fragments," for their ability to bind to a biological target. thermofisher.com Hits from these screens are then optimized and grown into more potent drug candidates.

The oxetane motif, due to its desirable properties such as low molecular weight, high polarity, and three-dimensionality, is an attractive fragment for FBDD. nih.gov this compound, as a source of the oxetanyl group, can be considered a valuable building block in the creation of fragment libraries. The nitrile group provides a convenient handle for linking the oxetane fragment to other molecular scaffolds.

The use of oxetane-containing fragments has been shown to improve the properties of drug candidates. For instance, the incorporation of an oxetane ring can lead to increased aqueous solubility and can be used to fine-tune the pKa of nearby functional groups, which can have a significant impact on a drug's pharmacokinetic profile. nih.gov

Fragment PropertyImplication in FBDDReference
Low Molecular WeightHigher hit probability in screening thermofisher.com
High PolarityImproved aqueous solubility nih.gov
Three-DimensionalityAccess to unexplored chemical space nih.gov
pKa ModulationFine-tuning of pharmacokinetic properties nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.